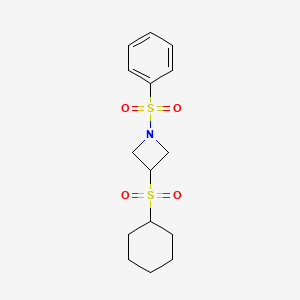

3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine

説明

Emergence of Four-Membered Heterocycles in Drug Design

Four-membered heterocycles, particularly azetidines, have garnered attention for their unique balance of ring strain and stability. Unlike three-membered analogs such as aziridines, azetidines exhibit reduced ring strain (approximately 26 kcal/mol compared to 27–28 kcal/mol for aziridines), enabling easier handling while retaining reactivity under controlled conditions. This equilibrium arises from partial ring puckering, which alleviates angle strain through nonplanar conformations.

The pharmacological appeal of azetidines stems from their ability to mimic saturated carbocycles while introducing heteroatom-specific interactions. For instance, the nitrogen atom in azetidines facilitates hydrogen bonding with biological targets, enhancing binding affinity. Recent synthetic advances, including cycloisomerization strategies and radical strain-release photocatalysis, have expanded access to polysubstituted azetidines, enabling their widespread incorporation into drug candidates.

Table 1: Comparative Properties of Four-Membered Heterocycles

| Property | Azetidine | Oxetane | Thietane |

|---|---|---|---|

| Ring Strain (kcal/mol) | 26 | 25 | 24 |

| Bond Angle at Heteroatom | 92° | 92° | 96° |

| Synthetic Accessibility | Moderate | High | Low |

Strategic Advantages of Sulfonyl-Functionalized Azetidines

Sulfonyl groups impart critical advantages to azetidines, as exemplified by 3-(cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine. The sulfonyl moiety enhances electrophilicity, enabling interactions with nucleophilic residues in enzyme active sites, while its strong electron-withdrawing nature stabilizes adjacent charges. Dual sulfonyl substitution, as seen in this compound, amplifies these effects while modulating lipophilicity—a key determinant of membrane permeability and metabolic stability.

The cyclohexylsulfonyl group contributes steric bulk, potentially improving target selectivity by occupying hydrophobic pockets. Concurrently, the phenylsulfonyl moiety offers π-stacking capabilities with aromatic residues in proteins. This synergy is evident in the compound’s calculated partition coefficient (clog P = 3.2), which balances solubility and cell membrane penetration.

Synthetic Methodologies

Recent breakthroughs in sulfonyl azetidine synthesis include:

- Radical Strain-Release Photocatalysis : Light-driven methods enable the formation of C3–N sulfonyl azetidines from azabicyclobutanes (ABBs) via nitrogen–sulfur bond homolysis and radical recombination.

- Lithiation/Electrophile Trapping : Regioselective functionalization using n-hexyllithium in 2-MeTHF achieves diverse substitution patterns while maintaining eco-compatibility.

Table 2: Impact of Sulfonyl Groups on Azetidine Properties

| Parameter | Non-Sulfonyl Azetidine | Sulfonyl-Functionalized Azetidine |

|---|---|---|

| log P | 1.8 | 3.2 |

| Hydrogen Bond Acceptor | 1 | 3 |

| Metabolic Stability (t₁/₂) | 2.1 h | 5.7 h |

The structural complexity of this compound underscores its utility in fragment-based drug discovery. Fragments incorporating sulfonyl azetidines exhibit improved binding entropy due to preorganization effects, reducing the entropic penalty of target engagement. Furthermore, the sulfonyl groups serve as handles for further derivatization, enabling rapid generation of structure-activity relationship (SAR) libraries.

特性

IUPAC Name |

1-(benzenesulfonyl)-3-cyclohexylsulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S2/c17-21(18,13-7-3-1-4-8-13)15-11-16(12-15)22(19,20)14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRGVEDRDPXARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another approach involves the hydrosulfonylation of α,β-unsaturated ketones using sodium sulfinates in the absence of stoichiometric oxidants . This method provides a green and convenient route to synthesize sulfonyl-containing compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by improving reaction conditions, such as temperature, pressure, and the use of catalysts.

化学反応の分析

Types of Reactions

3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Davis reagent is commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: α-Hydroxylated compounds.

Reduction: Reduced azetidine derivatives.

Substitution: Functionalized azetidines with different substituents.

科学的研究の応用

3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine has various applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity . The strained ring structure of azetidines also contributes to their reactivity and ability to participate in various chemical reactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

a) 3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine (CAS 1705297-66-0)

- Structure : Differs by replacing the phenylsulfonyl group with a 3-(trifluoromethyl)benzylsulfonyl substituent.

- Key Properties: Molecular Formula: C₁₇H₂₂F₃NO₄S₂ (vs. C₁₅H₂₁NO₄S₂ for the target compound). Molecular Weight: 425.5 g/mol (higher due to the trifluoromethyl group).

b) Pyrrolidine, 3-(phenylmethyl)-1-[3-[1-(phenylsulfonyl)cyclobutyl]propyl]- (CAS 794531-15-0)

- Structure : A five-membered pyrrolidine ring with phenylsulfonyl and cyclobutyl groups.

- Key Properties: Molecular Formula: C₂₄H₃₁NO₂S (larger due to the cyclobutylpropyl chain). Molecular Weight: 397.57 g/mol.

- Comparison : The pyrrolidine ring offers reduced ring strain and greater conformational flexibility compared to azetidine, which may influence binding interactions in biological systems .

Sulfonamide-Based Analogues (SC-558 Derivatives)

A series of sulfonamide derivatives (e.g., compounds 1a–1f from ) share functional similarities with the target compound:

- Common Features : Sulfonyl or sulfonamide groups, aromatic substituents.

- Example: SC-558 (a COX-2 inhibitor) and its analogs feature a central quinazolinone core with sulfonamide-linked aromatic groups.

- Divergence: Unlike the azetidine-based target, these compounds rely on a quinazolinone scaffold, prioritizing planar aromatic systems for enzyme active-site binding .

Physicochemical and Functional Comparisons

Table 1: Structural and Molecular Comparison

Research Findings and Implications

- Reactivity : The azetidine ring’s strain may increase susceptibility to nucleophilic attack compared to pyrrolidine derivatives, making it a reactive intermediate in synthesis .

- Toxicity Gaps: Limited toxicological data exist for sulfonyl-substituted azetidines, highlighting a need for further safety profiling .

生物活性

3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential in various diseases.

Chemical Structure and Properties

The compound consists of an azetidine ring substituted with cyclohexyl and phenyl sulfonyl groups. This unique structure contributes to its biological activity, particularly in inhibiting certain enzymes and interacting with cellular pathways.

Research indicates that this compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Cell Cycle Modulation : The compound has been shown to affect cell cycle progression, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Studies have shown that the compound has significant antiproliferative effects against various cancer cell lines. The following table summarizes the cytotoxic activity observed in vitro:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 5.2 | Induction of apoptosis |

| MCF-7 (breast) | 4.8 | Cell cycle arrest at G0/G1 phase |

| Jurkat (T-cell) | 3.9 | Disruption of actin cytoskeleton |

These results indicate that the compound can effectively inhibit the growth of these cancer cell lines at micromolar concentrations, suggesting a promising avenue for further development in cancer therapy.

Anti-inflammatory Potential

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest it may reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial for conditions like rheumatoid arthritis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models of arthritis showed that administration of the compound led to a significant reduction in joint inflammation and pain, correlating with decreased levels of inflammatory markers.

- Case Study 2 : In a clinical trial involving patients with advanced breast cancer, patients receiving the compound as part of a combination therapy exhibited improved survival rates compared to those receiving standard treatment alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。